Lipophilicity Advantage for Membrane Permeability
The target compound (MW 340.24) containing a para-bromophenoxyethyl substituent at C5 exhibits an approximate cLogP of 3.82 (ChemDiv BB55-2813 descriptor data), compared with cLogP ≈ 2.95 for the non-halogenated analog 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (MW 217.29) [1]. This increase of 0.87 log units translates to a predicted 7.4-fold enhancement in octanol-water partition coefficient, consistent with the known contribution of the bromine atom to lipophilicity [2]. In class-level antifungal triazole SAR studies, every 1-unit increase in cLogP within the 2.5–4.5 range has been associated with a 1.5–3.0-fold reduction in MIC values against filamentous fungi, as observed for structurally related 4-allyl-5-(phenoxyalkyl)-1,2,4-triazole-3-thiol derivatives [3]. The bromophenoxyethyl group thus directly biases the compound toward higher membrane passive diffusion, a critical attribute for intracellular target engagement.
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.82 (BB55-2813 descriptor) |
| Comparator Or Baseline | 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol: cLogP ≈ 2.95 |
| Quantified Difference | ΔcLogP ≈ 0.87 (7.4-fold predicted difference in P_oct/water) |
| Conditions | Computed using ChemAxon/ZINC descriptor algorithm as reported on ChemDiv building-block page for BB55-2813; validated against PubChem XLogP3-AA for comparator. |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeation, making this compound a superior scaffold for developing orally bioavailable or intracellular-targeting triazole-based inhibitors.
- [1] PubChem. 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CID 279540). Computed Descriptors. Accessed May 2026. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book; 1995. View Source
- [3] El-Sayed WA, et al. Synthesis and antimicrobial evaluation of new 1,2,4-triazole-3-thiol derivatives bearing phenoxyalkyl side chains. Eur J Med Chem. 2015; 90: 302–310. View Source
